5-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}-2-methoxybenzamide
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Overview
Description
5-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a methoxy group and a sulfamoyl group linked to a hydroxycyclohexenyl moiety. Its unique structure suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}-2-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the hydroxycyclohexenyl intermediate, which can be achieved through cyclohexene oxidation. This intermediate is then reacted with a sulfamoyl chloride derivative under basic conditions to form the sulfamoyl group. Finally, the methoxybenzamide moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale reactions. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms could be employed to enhance yield and purity while minimizing waste and production time .
Chemical Reactions Analysis
Types of Reactions
5-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or carboxylic acids.
Reduction: The sulfamoyl group can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the methoxybenzamide moiety can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}-2-chlorobenzamide
- 5-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}-2-ethoxybenzamide
Uniqueness
Compared to similar compounds, 5-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}-2-methoxybenzamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group can enhance its solubility and stability, making it a more versatile compound for various applications .
Properties
IUPAC Name |
5-[(1-hydroxycyclohex-2-en-1-yl)methylsulfamoyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-22-13-6-5-11(9-12(13)14(16)18)23(20,21)17-10-15(19)7-3-2-4-8-15/h3,5-7,9,17,19H,2,4,8,10H2,1H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVWDLWPMDGLCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC=C2)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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